molecular formula C18H37N3O9 B1192238 Azido-PEG9-Alcohol

Azido-PEG9-Alcohol

Cat. No.: B1192238
M. Wt: 439.51
InChI Key: XMVVXXBINVVEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG9-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Scientific Research Applications

Importance in Overcoming PEG Immunogenicity

Azido-PEG9-Alcohol is a derivative of poly(ethylene glycol) (PEG), which is extensively used in bioconjugation and nanomedicine. PEGylation, the process of attaching PEG to various biomolecules like proteins, peptides, and oligonucleotides, enhances drug efficacy and prolongs circulation time in the bloodstream. However, PEG's widespread use has led to the formation of anti-PEG antibodies in some patients, leading to reduced drug efficacy and potentially severe side effects. The review by Thi et al. (2020) highlights the importance of developing PEG alternatives, such as this compound, to address PEG's immunogenicity and improve the safety and effectiveness of PEGylated products in drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Role in Tissue Engineering

This compound, when functionalized with graphene oxide (GO), forms PEG-GO, a material with significant potential in tissue engineering. The functionalization improves solubility, stability, and biocompatibility, making it an excellent candidate for drug delivery. Moreover, PEG-GO aids in the attachment, proliferation, and differentiation of stem cells, essential for tissue regeneration. It also exhibits antibacterial efficacy, which could help minimize infections associated with implants. The review by Ghosh and Chatterjee (2020) elaborates on the synthesis techniques, properties, and the promising role of PEG-GO in tissue engineering (Santanu Ghosh & K. Chatterjee, 2020).

Enhancing Biopharmaceutical Properties

This compound, through the process of PEGylation, significantly improves the biopharmaceutical properties of drugs. Jain and Jain (2008) discuss how the conjugation of PEG to biomolecules like proteins and peptides leads to increased stability, reduced immunogenicity, and prolonged circulation time in the bloodstream. This alteration in properties enhances the delivery and efficacy of these biopharmaceuticals, making this compound a critical component in the development and performance of modern drugs (Aviral Jain & Sanjay K. Jain, 2008).

Properties

Molecular Formula

C18H37N3O9

Molecular Weight

439.51

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H37N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-18H2

InChI Key

XMVVXXBINVVEME-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG9-alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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